Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a thiophene ring, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common approach starts with the preparation of the thiophene derivative, followed by the introduction of the sulfonyl group. The pyrrolidine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the esterification of the thioacetate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as in the development of new pharmaceuticals.
Industry: It can be used in the development of materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can interact with nucleic acids, affecting their stability and function. The pyrrolidine ring can enhance the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-((5-fluorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate
Uniqueness
Methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its potential as a bioactive compound compared to similar compounds with different substituents on the thiophene ring.
Properties
IUPAC Name |
methyl 2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S3/c1-17-10(14)7-18-8-4-5-13(6-8)20(15,16)11-3-2-9(12)19-11/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWILWMOZVBIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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